Hydrogen‑Bond Donor Capacity Eliminated Relative to 9‑Ethyladenine
N‑(9‑Ethyl‑9H‑purin‑6‑yl)acetamide lacks the exocyclic N6‑amino hydrogen atoms present in 9‑ethyladenine, converting the purine 6‑position from a hydrogen‑bond donor to a pure acceptor. Infrared spectroscopic studies of the 9‑ethyladenine · · · acetamide model system demonstrate that the free adenine N6‑amino group forms cyclic heterodimeric hydrogen bonds with amide carbonyls, with characteristic N–H stretching frequency shifts of approximately 100–200 cm⁻¹ upon complex formation [1]. N6‑acetyl blockade abolishes this donor capacity, fundamentally altering the molecular‑recognition profile of the scaffold.
| Evidence Dimension | Hydrogen‑bond donor count at purine 6‑position |
|---|---|
| Target Compound Data | 0 H‑bond donors (N6‑acetyl fully substituted; tertiary amide nitrogen lacking exchangeable hydrogen) |
| Comparator Or Baseline | 9‑Ethyladenine: 2 H‑bond donors (N6‑amino –NH₂); N6‑acetyladenine: 1 H‑bond donor (secondary amide N–H) |
| Quantified Difference | Donor count reduced to zero; IR N–H stretching bands (3400–3200 cm⁻¹ region) present for 9‑ethyladenine are absent for the target compound. |
| Conditions | Interpreted from infrared spectroscopy of hydrogen‑bonded complexes of 9‑ethyladenine with acetamide in chloroform solution [1]; extrapolated to the N6‑acetylated derivative by structural analogy. |
Why This Matters
For adenosine‑receptor ligand design, the absence of the N6‑donor hydrogen eliminates a key pharmacophoric feature required for high‑affinity A₁ and A₂A receptor binding, making N‑(9‑ethyl‑9H‑purin‑6‑yl)acetamide the appropriate low‑affinity control or inert core scaffold.
- [1] Kyogoku Y, Lord RC, Rich A. Hydrogen bonding between nucleic acid constituents and amino acid amide group. Proc Natl Acad Sci USA. 1967;57(2):250‑257. doi:10.1073/pnas.57.2.250. View Source
